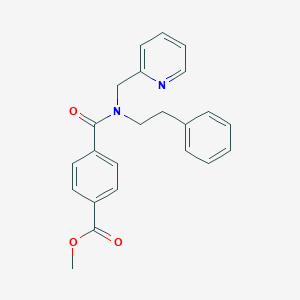
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a phenethyl group and a pyridin-2-ylmethyl carbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoate Ester: The initial step involves esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and an aluminum chloride catalyst.
Formation of the Carbamoyl Moiety: The pyridin-2-ylmethyl carbamoyl group is introduced through a reaction between pyridin-2-ylmethylamine and an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the pyridin-2-ylmethyl carbamoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Methyl 4-(phenethylcarbamoyl)benzoate
- Methyl 4-(pyridin-2-ylmethylcarbamoyl)benzoate
- Ethyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both phenethyl and pyridin-2-ylmethyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
生物活性
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Methyl ester group : Enhances solubility and bioavailability.
- Carbamoyl moiety : Often associated with biological activity through interactions with various biological targets.
- Phenethyl and pyridine substituents : These groups can influence pharmacological properties and receptor interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbamoyl group may facilitate binding to active sites, while the aromatic substituents can enhance selectivity and affinity for these targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing a carbamoyl group have shown effectiveness against various bacterial strains. A study demonstrated that methyl carbamate derivatives inhibited the growth of multiple pathogens, suggesting that this compound may possess similar antimicrobial effects .
Anticancer Properties
The potential anticancer activity of this compound has been explored in vitro. Some studies have indicated that compounds with a similar phenethyl structure exhibit cytotoxic effects on cancer cell lines. For example, methyl carbamate derivatives were found to induce apoptosis in HepG2 cells, highlighting their potential as anticancer agents .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the effectiveness of various methyl carbamate derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed an IC50 value indicating significant inhibition of bacterial growth, suggesting that this compound could be further investigated for its antimicrobial potential.
- Cytotoxicity in Cancer Research :
Comparative Analysis
特性
IUPAC Name |
methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-23(27)20-12-10-19(11-13-20)22(26)25(17-21-9-5-6-15-24-21)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNPOQLIRSYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














